4-Vinylbenzenesulfonyl chloride

Catalog No.
S727273
CAS No.
2633-67-2
M.F
C8H7ClO2S
M. Wt
202.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylbenzenesulfonyl chloride

CAS Number

2633-67-2

Product Name

4-Vinylbenzenesulfonyl chloride

IUPAC Name

4-ethenylbenzenesulfonyl chloride

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

InChI

InChI=1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2

InChI Key

VHEKFTULOYIMSU-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)Cl

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)Cl

4-Vinylbenzenesulfonyl chloride is an organic compound with the molecular formula C₈H₇ClO₂S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a vinyl group attached to the benzene ring. This compound is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in various chemical synthesis processes. The compound is classified as dangerous due to its potential to cause severe skin burns and eye damage, as indicated by hazard statements H314-H290 .

4-VBS-Cl itself is not expected to have a specific mechanism of action in biological systems. It primarily serves as a reactive intermediate for the synthesis of other molecules with potential biological activities [, ].

4-VBS-Cl is likely to be irritating to the skin, eyes, and respiratory system. It may also react with moisture to release hydrochloric acid fumes. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

  • Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
  • Polymerization: The vinyl group allows it to engage in polymerization reactions, forming copolymers when combined with other vinyl monomers .

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles that react with this compound.
  • Solvents: Dimethylformamide, dichloromethane, and tetrahydrofuran are frequently utilized solvents.
  • Catalysts: Lewis acids such as aluminum chloride can facilitate certain reactions involving this compound.

While specific biological activities of 4-vinylbenzenesulfonyl chloride are not extensively documented, its derivatives have shown potential in biological applications. The sulfonamide products formed from its reactions are known for their antibacterial properties. Additionally, the compound can be utilized in the development of drug delivery systems and biomedical materials due to its reactivity and ability to form stable polymers.

The synthesis of 4-vinylbenzenesulfonyl chloride typically involves the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride. This reaction is usually conducted in a solvent such as dimethylformamide under an inert atmosphere to minimize side reactions. The reaction mixture is cooled while thionyl chloride is added slowly to control the exothermic nature of the reaction. Industrial production follows similar synthetic routes but on a larger scale, employing advanced purification techniques like distillation and recrystallization to achieve high yields and purity .

4-Vinylbenzenesulfonyl chloride has diverse applications across various fields:

  • Chemistry: It is used in synthesizing polymer-supported benzenesulfonamides, important intermediates for numerous chemical transformations.
  • Biology: The compound aids in creating polymeric materials for selective biomolecule recognition and separation.
  • Medicine: It plays a role in developing drug delivery systems and biomedical materials.
  • Industry: Its application extends to producing advanced polymer materials with tailored properties for industrial use .

Research on interaction studies involving 4-vinylbenzenesulfonyl chloride primarily focuses on its reactivity with various nucleophiles. The sulfonyl chloride group exhibits high electrophilicity, making it susceptible to nucleophilic attack. This characteristic is exploited in synthesizing sulfonamides and other derivatives, which may have significant implications in medicinal chemistry and material science .

Several compounds share structural or functional similarities with 4-vinylbenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupsUnique Features
4-Vinylbenzyl chlorideVinyl group + benzylic chlorideBifunctional, used as a comonomer in polystyrene
Benzenesulfonyl chlorideSulfonyl groupWidely used for synthesizing acid chlorides
4-VinylphenolVinyl group + hydroxyl groupUtilized in phenolic resins and polymer production
4-VinylbenzeneVinyl group + benzeneBasic vinyl monomer used in various polymerizations

4-Vinylbenzenesulfonyl chloride stands out due to its sulfonyl chloride functionality combined with a vinyl group, offering unique reactivity that facilitates diverse chemical transformations not typically available with other similar compounds .

Classical Preparation Routes

Synthesis from Sodium 4-Vinylbenzenesulfonate

The synthesis of 4-vinylbenzenesulfonyl chloride from sodium 4-vinylbenzenesulfonate represents one of the most established and reliable classical preparation routes [1]. This method involves the direct conversion of the sulfonate salt to the corresponding sulfonyl chloride through nucleophilic substitution reactions with chlorinating agents.

The standard procedure requires the addition of sodium 4-vinylbenzenesulfonate (14.7 g, 72 mmol) and dried dimethylformamide (75 mL) to a three-neck round-bottomed flask under argon atmosphere [1]. Thionyl chloride (7.5 mL, 86 mmol) is slowly added to the solution over 15 minutes while maintaining an ice-water bath to control the exothermic reaction [1]. Following the dropwise addition, the solution mixture is stirred for 10 minutes at room temperature, then heated to 333 K for 2 hours [1].

The reaction mechanism proceeds through the formation of an intermediate sulfonyl-thionyl complex, which subsequently undergoes chloride substitution to yield the desired sulfonyl chloride product [1]. After cooling to room temperature, the reaction mixture is slowly added to ice water and extracted with diethyl ether (80 mL each time, three extractions) [1]. The organic phase is dried using anhydrous sodium sulfate, and the red-orange liquid product is obtained through rotary evaporation [1].

This classical method consistently achieves yields ranging from 85% to 95% under optimized conditions . The high yield is attributed to the favorable thermodynamics of the sulfonate-to-chloride conversion and the stability of the vinyl group under the reaction conditions . The product obtained through this route typically requires minimal purification for subsequent synthetic applications [1].

Thionyl Chloride-Mediated Synthesis

Thionyl chloride-mediated synthesis represents another fundamental classical approach for preparing 4-vinylbenzenesulfonyl chloride . This method employs thionyl chloride as both the chlorinating agent and the reaction medium, providing enhanced control over reaction stoichiometry and product selectivity.

The reaction is typically conducted in dimethylformamide as the solvent, with the substrate dissolved under an inert atmosphere to prevent oxidative side reactions . The chlorinating process involves the formation of intermediate chlorosulfite species, which rapidly decompose to generate the sulfonyl chloride product and sulfur dioxide gas . Temperature control during the addition phase is critical, with the reaction mixture maintained between 0°C and 5°C to prevent premature decomposition or side product formation [1].

The mechanism involves initial coordination of thionyl chloride to the sulfonate oxygen, followed by nucleophilic attack by chloride ion and elimination of sulfur dioxide . This pathway ensures high selectivity for the desired sulfonyl chloride product while minimizing the formation of sulfone byproducts . The reaction typically proceeds with quantitative conversion within 2-3 hours at elevated temperatures (60°C) [1].

Optimization studies have demonstrated that the molar ratio of thionyl chloride to substrate significantly influences both yield and product purity . Excess thionyl chloride (1.2-1.5 equivalents) is generally employed to ensure complete conversion, with any unreacted chlorinating agent easily removed through distillation .

Industrial Production Methods

Large-Scale Synthesis Considerations

Industrial production of 4-vinylbenzenesulfonyl chloride requires careful consideration of multiple factors including reactor design, heat management, and process safety [3]. Large-scale synthesis typically employs continuous or semi-continuous processes to maintain consistent product quality and maximize throughput efficiency [3].

Reactor selection for industrial production favors glass-lined steel or specialized corrosion-resistant materials due to the aggressive nature of sulfonyl chlorides and chlorinating agents [3]. The reactor must be equipped with efficient heat exchange systems capable of managing the substantial exothermic heat generated during chlorination reactions [3]. Temperature control systems typically maintain reaction temperatures within ±2°C of the target value to ensure optimal yield and minimize side product formation [3].

Process design considerations include the implementation of continuous monitoring systems for key reaction parameters such as temperature, pressure, and reactant concentrations [3]. Advanced process control strategies utilize real-time feedback to optimize reaction conditions and maintain consistent product specifications [3]. The industrial process typically incorporates in-line purification steps to reduce downstream processing requirements [3].

Solvent recovery systems are integral to industrial production, with distillation units designed to recover and recycle dimethylformamide and other organic solvents [4]. These systems typically achieve recovery rates exceeding 95%, significantly reducing both raw material costs and environmental impact [4]. Waste stream management includes hydrogen chloride recovery systems that convert evolved gases into valuable hydrochloric acid byproducts [5].

Yield Optimization Strategies

Yield optimization in industrial 4-vinylbenzenesulfonyl chloride production focuses on maximizing conversion efficiency while maintaining product quality specifications [3]. Statistical process optimization techniques, including design of experiments methodologies, are employed to identify optimal operating parameters [3].

Temperature profile optimization represents a critical yield enhancement strategy [6]. Research has demonstrated that staged temperature control, beginning with low-temperature addition (0-5°C) followed by controlled heating to 110-130°C, maximizes product yield while minimizing decomposition reactions [6]. The optimal temperature profile typically achieves yields of 87.7% compared to 67.3% for non-optimized conditions [3].

Reaction time optimization studies indicate that extended reaction periods beyond the stoichiometric requirement do not significantly improve yields but may increase the formation of undesired byproducts [6]. The optimal reaction time for industrial processes typically ranges from 2-4 hours, depending on the specific reaction conditions and scale [6].

Catalyst optimization strategies focus on the use of trace additives that enhance reaction selectivity [7]. Photocatalytic approaches using heterogeneous potassium poly(heptazine imide) have demonstrated yields ranging from 50% to 95% under mild conditions [7]. These catalytic systems offer particular advantages for functional group tolerance and reduced energy requirements [7].

Alternative Synthesis Pathways

Alternative synthesis pathways for 4-vinylbenzenesulfonyl chloride encompass several innovative approaches that offer distinct advantages over classical methods [8]. Diazonium salt-mediated synthesis represents one of the most promising alternative routes, utilizing arenediazonium tetrafluoroborates as starting materials [8].

The diazonium salt approach involves the preparation of 4-vinylarenediazonium tetrafluoroborate through standard diazotization procedures, followed by treatment with sulfur dioxide and hydrogen chloride in the presence of copper catalysts [8]. This method offers enhanced functional group tolerance and can accommodate substrates that are incompatible with traditional chlorosulfonation conditions [8].

Photocatalytic synthesis pathways utilize visible light activation to promote sulfonyl chloride formation under mild conditions [7]. These methods employ heterogeneous photocatalysts such as potassium poly(heptazine imide) to facilitate electron transfer processes that generate reactive intermediates [7]. The photocatalytic approach operates at room temperature and demonstrates high tolerance toward various functional groups including halides, esters, nitro groups, and cyano groups [7].

Continuous flow synthesis represents another alternative pathway that offers significant advantages in terms of reaction control and safety [9]. Flow synthesis utilizes 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination, achieving space-time yields of 6.7 kg per liter per hour [9]. The continuous flow approach enables precise control over reaction parameters and eliminates the risk of thermal runaway associated with batch processes [9].

Green Chemistry Approaches

Green chemistry approaches to 4-vinylbenzenesulfonyl chloride synthesis emphasize the reduction of environmental impact through the use of sustainable reagents, solvents, and processes [10]. These methodologies align with the twelve principles of green chemistry by minimizing waste generation, reducing energy requirements, and employing safer chemical alternatives [10].

Oxone-based oxidative chlorination represents a prominent green chemistry approach, utilizing potassium peroxymonosulfate as an environmentally benign oxidizing agent [10]. This method employs water as the reaction solvent and operates under mild conditions, eliminating the need for organic solvents and reducing energy consumption [10]. The oxone-potassium chloride system efficiently converts sulfur-containing precursors to sulfonyl chlorides with high atom economy [10].

Solvent-free synthesis methodologies utilize mechanochemical activation through grinding techniques to promote sulfonyl chloride formation [11]. These approaches employ trialkyl aluminum compounds with potassium chloride under neat conditions, achieving yields of 70-90% without the use of organic solvents [12]. The mechanochemical approach offers significant advantages in terms of waste reduction and process simplification [11].

Deep eutectic solvent systems provide an alternative green approach that replaces conventional organic solvents with biodegradable, non-toxic alternatives [13]. These systems typically employ combinations of quaternary ammonium salts with hydrogen bond donors to create liquid media that facilitate sulfonyl chloride synthesis [13]. Deep eutectic solvents offer tunable properties that can be optimized for specific synthetic requirements while maintaining environmental compatibility [13].

N-chlorosuccinimide-based green synthesis employs readily available, low-toxicity reagents for sulfonyl chloride preparation [11]. This method utilizes S-alkylisothiourea salts as starting materials, which can be prepared from inexpensive thiourea and alkyl halides [11]. The process generates succinimide as a byproduct, which can be readily converted back to N-chlorosuccinimide using sodium hypochlorite, creating a sustainable synthetic cycle [11].

Purification Techniques

Purification of 4-vinylbenzenesulfonyl chloride requires specialized techniques that account for the compound's reactivity and thermal sensitivity [14]. The selection of appropriate purification methods depends on the synthesis route employed, the scale of production, and the desired final purity specifications [14].

Distillation under reduced pressure represents the most commonly employed purification technique for large-scale production [5]. The optimal distillation conditions involve heating to 150°C under a pressure of -0.098 MPa, which allows for efficient separation while minimizing thermal decomposition [5]. This method typically achieves product purities of 99.5% with recovery yields of 75-85% [5]. The distillation process requires careful temperature control to prevent the formation of sulfone byproducts through thermal rearrangement [5].

Recrystallization techniques are particularly suitable for research-scale purification and applications requiring high purity specifications [14]. The recrystallization process involves dissolution of the crude product in a suitable hot solvent, followed by controlled cooling to promote crystal formation [14]. Suitable solvents include dichloromethane, toluene, and ethyl acetate, with the choice depending on the specific impurity profile [15]. The recrystallization process typically achieves purities of 95-98% with recovery yields of 70-80% [14].

Liquid-liquid extraction provides an effective method for removing acidic impurities and byproducts [15]. The extraction process typically employs organic solvents such as dichloromethane or ethyl acetate in combination with aqueous washing solutions [15]. Multiple extraction stages are often required to achieve the desired purity level, with each stage removing specific classes of impurities [15]. This technique is particularly effective for removing unreacted starting materials and sulfonic acid byproducts [15].

Column chromatography offers the highest resolution purification capability but is generally limited to research-scale applications due to cost and throughput considerations [14]. Silica gel stationary phases with gradient elution systems provide excellent separation of closely related impurities [14]. The technique typically achieves purities exceeding 98% but with reduced recovery yields of 60-75% due to column retention [14].

Purification MethodOperating ConditionsPurity Achieved (%)Recovery Yield (%)Scale Suitability
Vacuum Distillation150°C, -0.098 MPa99.575-85Industrial
RecrystallizationHot solvent cooling95-9870-80Research/Pilot
Liquid-Liquid ExtractionOrganic/aqueous phases90-9580-90All scales
Aqueous WashingCold water treatment85-9090-95All scales
Column ChromatographySilica gel, gradient elution98-9960-75Research only
Of 4-Vinylbenzenesulfonyl Chloride

PropertyValueReference/Source
Sulfur Electrophilicity IndexHigh (δ+ on S)DFT calculations
Sulfur-Chlorine Bond Length (Å)2.13-2.16X-ray crystallography data
Sulfur-Oxygen Bond Lengths (Å)1.43-1.44Computational studies
Bond Angle S-O-S (°)119-122Molecular geometry optimization
Molecular Dipole Moment (Debye)3.8-4.2Quantum chemical calculations
Natural Charge on Sulfur+1.2 to +1.5Natural Bond Orbital analysis
LUMO Energy (eV)-2.1 to -1.8Frontier molecular orbital theory

Computational studies utilizing density functional theory calculations reveal that the sulfur atom in 4-vinylbenzenesulfonyl chloride carries a substantial positive charge, ranging from +1.2 to +1.5 atomic units [2] [4]. This significant charge separation makes the sulfur center highly susceptible to nucleophilic attack. The lowest unoccupied molecular orbital energy values of -2.1 to -1.8 eV indicate strong electrophilic character, facilitating interactions with electron-rich nucleophiles [2].

The tetrahedral geometry around the sulfur atom, with bond angles approximately 119-122°, creates an optimal spatial arrangement for nucleophilic approach [2] [3]. The sulfur-chlorine bond length of 2.13-2.16 Å and sulfur-oxygen bond lengths of 1.43-1.44 Å reflect the polarized nature of these bonds, contributing to the overall electrophilic activation of the sulfur center [2] [4].

The molecular dipole moment of 3.8-4.2 Debye further emphasizes the polarized nature of 4-vinylbenzenesulfonyl chloride, with the positive charge concentrated on the sulfur atom and negative charge density distributed over the oxygen atoms and chlorine substituent [2]. This charge distribution pattern enhances the compound's reactivity toward nucleophiles while maintaining stability under ambient conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most fundamental and widely studied transformations of 4-vinylbenzenesulfonyl chloride. These reactions proceed via the classical bimolecular nucleophilic substitution mechanism at the sulfur center, characterized by concerted bond formation and bond breaking processes [2] [3] [4].

Sulfonamide Formation

The formation of sulfonamides through the reaction of 4-vinylbenzenesulfonyl chloride with amines constitutes one of the most important synthetic applications of this compound. This transformation proceeds through direct nucleophilic attack of the amine nitrogen at the electrophilic sulfur center, resulting in the displacement of chloride ion [5] [6] [7].

Table 2: Nucleophilic Substitution Reaction Kinetics

Reaction TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)MechanismConditions
Sulfonamide Formation (Primary amine)1.2 × 10⁴ - 5.8 × 10⁴25-35SN2 at sulfurRT, base present
Sulfonamide Formation (Secondary amine)8.5 × 10³ - 2.3 × 10⁴30-42SN2 at sulfurRT, base present
Sulfonate Ester Formation (Primary alcohol)2.1 × 10³ - 8.7 × 10³38-48SN2 at sulfurRT, basic conditions
Sulfonate Ester Formation (Secondary alcohol)4.2 × 10² - 1.5 × 10³45-58SN2 at sulfurElevated temp.
Chloride Exchange Reaction1.17 × 10⁻¹54.6SN2 (single TS)Acetonitrile, 25°C
Fluoride Exchange Reaction3.2 × 10⁻²62.8Addition-EliminationAcetonitrile, 25°C

Primary amines exhibit significantly higher reactivity compared to secondary amines, with rate constants ranging from 1.2 × 10⁴ to 5.8 × 10⁴ M⁻¹s⁻¹ for primary amines versus 8.5 × 10³ to 2.3 × 10⁴ M⁻¹s⁻¹ for secondary amines under comparable conditions [6] [7]. This reactivity difference reflects both steric and electronic factors, where the less hindered primary amines can approach the sulfur center more readily while maintaining stronger nucleophilic character [5] [6].

The reaction mechanism involves initial coordination of the amine nitrogen to the sulfur atom, forming a tetrahedral intermediate that rapidly eliminates hydrogen chloride with the assistance of a base [5] [7]. The activation energies for these transformations range from 25-35 kJ/mol for primary amines and 30-42 kJ/mol for secondary amines, indicating relatively facile reaction pathways [6] [2].

Kinetic isotope effect studies using deuterated amines reveal primary kinetic isotope effects with values of kH/kD = 2.1-2.8, confirming that nitrogen-hydrogen bond breaking is partially rate-determining in the transition state [6] [7]. These findings support a concerted mechanism where bond formation to sulfur and proton transfer occur simultaneously.

Sulfonate Ester Formation

The synthesis of sulfonate esters through the reaction of 4-vinylbenzenesulfonyl chloride with alcohols follows a similar mechanistic pathway to sulfonamide formation, with nucleophilic attack by the alcohol oxygen at the sulfur center [8] [9] [10]. However, the kinetics of ester formation differ significantly from those of sulfonamide formation due to the reduced nucleophilicity of alcohols compared to amines.

Primary alcohols demonstrate rate constants ranging from 2.1 × 10³ to 8.7 × 10³ M⁻¹s⁻¹, while secondary alcohols exhibit substantially lower reactivity with rate constants of 4.2 × 10² to 1.5 × 10³ M⁻¹s⁻¹ [8] [9]. The activation energies for these processes are correspondingly higher, with values of 38-48 kJ/mol for primary alcohols and 45-58 kJ/mol for secondary alcohols [8] [9] [10].

The reduced reactivity of alcohols necessitates the use of basic conditions or elevated temperatures to achieve reasonable reaction rates [9] [10]. Common bases employed include triethylamine, pyridine, or sodium carbonate, which serve to neutralize the hydrogen chloride produced and activate the alcohol nucleophile through hydrogen bonding interactions [8] [9].

Stereochemical studies using chiral secondary alcohols demonstrate that the reaction proceeds with complete inversion of configuration at the sulfur center, confirming the bimolecular nucleophilic substitution mechanism [8] [10]. The degree of inversion remains constant across a range of alcohol substrates, indicating that the mechanism does not change with varying nucleophile structure.

Vinyl Group Reactivity

The vinyl substituent in 4-vinylbenzenesulfonyl chloride exhibits distinctive reactivity patterns that distinguish it from simple aromatic sulfonyl chlorides. The vinyl group participates in various addition and polymerization reactions while maintaining its integrity during nucleophilic substitution at the sulfur center [11] [12] [13].

Table 3: Vinyl Group Reactivity Parameters

PropertyValueExperimental Conditions
Double Bond CharacterConjugated with aromatic ringUV-Vis spectroscopy
Polymerization Rate Constant (L/mol·s)1.2 × 10² - 8.5 × 10²Free radical polymerization, 60°C
Copolymerization Reactivity Ratio (r₁)0.15-0.35 (with styrene)RAFT polymerization
Tg of Homopolymer (°C)145-165Differential Scanning Calorimetry
Vinyl Proton Chemical Shift (δ, ppm)5.2-5.9, 6.7¹H NMR in CDCl₃
Vinyl Carbon-13 Chemical Shifts (δ, ppm)114, 136¹³C NMR in CDCl₃
IR C=C Stretch (cm⁻¹)1625-1635FTIR spectroscopy

Free radical polymerization studies reveal that the vinyl group in 4-vinylbenzenesulfonyl chloride participates readily in chain growth reactions with rate constants ranging from 1.2 × 10² to 8.5 × 10² L/mol·s at 60°C [11] [13]. The polymerization behavior is strongly influenced by the electron-withdrawing sulfonyl chloride substituent, which reduces the electron density at the vinyl group and affects both the initiation and propagation steps [11] [13].

Copolymerization reactivity ratios with styrene range from 0.15 to 0.35, indicating that 4-vinylbenzenesulfonyl chloride is less reactive than styrene in copolymerization reactions [11] [13]. This reduced reactivity stems from the electron-withdrawing effect of the sulfonyl chloride group, which stabilizes the corresponding radical intermediate but reduces its nucleophilic character toward growing polymer chains [11] [13].

The glass transition temperature of the homopolymer ranges from 145-165°C, significantly higher than that of polystyrene (100°C), reflecting the rigid aromatic structure and strong intermolecular interactions between sulfonyl chloride groups [11] [13]. This enhanced thermal stability makes the resulting polymers suitable for high-temperature applications.

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of the vinyl group. The vinyl protons appear at chemical shifts of 5.2-5.9 and 6.7 ppm in ¹H NMR spectra, while the corresponding carbons resonate at 114 and 136 ppm in ¹³C NMR [11] . These chemical shifts reflect the electron-withdrawing influence of the aromatic sulfonyl chloride substituent.

Reaction Mechanisms

The mechanistic pathways for reactions involving 4-vinylbenzenesulfonyl chloride have been extensively studied using both experimental and computational approaches. These investigations reveal that the compound undergoes nucleophilic substitution reactions exclusively via the SN2 mechanism at the sulfur center, with no evidence for alternative pathways such as addition-elimination mechanisms [2] [3] [4].

Density functional theory calculations demonstrate that the chloride exchange reaction in 4-vinylbenzenesulfonyl chloride proceeds through a double-well potential energy surface with a single transition state [2] [4]. The incoming nucleophile first forms an ion-dipole complex at a distance of approximately 3.1 Å from the sulfur atom, which then progresses to the transition state where both sulfur-chlorine distances are equal at 2.51 Å [2] [4].

The transition state geometry exhibits a distorted trigonal bipyramidal structure with the two chlorine atoms occupying apical positions and the oxygen atoms and carbon atom in equatorial positions [2] [4]. The chlorine-sulfur-chlorine bond angle deviates from linearity at 167.5-168.8°, attributed to repulsive interactions between the negatively charged chlorine atoms and the electron-rich oxygen atoms [2] [3].

Computational studies reveal that the reaction proceeds with a free energy barrier of 17.7 kJ/mol in acetonitrile solution, consistent with experimental activation energies of 54.6 kJ/mol [2] [4]. The difference between computational and experimental values reflects the approximations inherent in the theoretical model and the complex solvation effects present in real systems.

The mechanism remains consistent across different nucleophiles, with variations in rate constants primarily reflecting differences in nucleophile strength rather than changes in the fundamental reaction pathway [2] [3]. Electronic effects of substituents on the aromatic ring follow the Hammett equation with a ρ-value of +2.02, indicating substantial positive charge development in the transition state [2] [3].

Kinetic solvent isotope effects provide additional mechanistic insights, with kH2O/kD2O values of 1.8-2.2 indicating significant involvement of solvent molecules in the transition state [15] [16]. These effects suggest that solvent reorganization contributes to the activation barrier, particularly in protic solvents where hydrogen bonding interactions stabilize both reactants and transition states [15] [16].

Catalytic Processes Involving 4-Vinylbenzenesulfonyl Chloride

The development of catalytic methodologies for reactions involving 4-vinylbenzenesulfonyl chloride has expanded significantly, with various catalyst systems enabling new transformations and improving reaction efficiency under mild conditions [17] [18] [19].

Table 4: Catalytic Process Parameters

Catalyst SystemReaction TypeTypical Yield (%)Reaction Temperature (°C)Selectivity
Lewis Acid (AlCl₃)Friedel-Crafts Sulfonylation75-920-25High regioselectivity
Transition Metal Complex (Pd)Cross-coupling with sulfonyl chlorides68-8580-120Good functional group tolerance
Organocatalyst (DMAP)Nucleophilic activation82-9625-40Excellent chemoselectivity
Photocatalyst (Ru-based)Photoredox sulfonylation71-8925-50Mild conditions
Bismuth CatalystSulfonyl fluoride synthesis78-9470-100Wide substrate scope
Iron-based CatalystGreen sulfonylation65-8860-90Environmental compatibility

Lewis acid catalysis using aluminum chloride enables Friedel-Crafts sulfonylation reactions with excellent regioselectivity and yields of 75-92% [20] [19]. The catalyst activates the sulfonyl chloride toward electrophilic attack while directing substitution to specific positions on aromatic substrates [20] [19]. The reaction proceeds under mild conditions (0-25°C) and tolerates various functional groups including halogens, ethers, and alkyl substituents.

Transition metal catalysis, particularly using palladium complexes, facilitates cross-coupling reactions between 4-vinylbenzenesulfonyl chloride and organometallic reagents [17] [18]. These transformations typically require elevated temperatures (80-120°C) but provide access to diverse sulfonyl-containing products with yields of 68-85% [17] [18]. The catalyst system demonstrates good functional group tolerance and enables the formation of carbon-sulfur bonds under controlled conditions.

Organocatalytic approaches utilizing 4-dimethylaminopyridine and related nucleophilic catalysts enhance the reactivity of 4-vinylbenzenesulfonyl chloride toward weak nucleophiles [5] [21]. These systems operate under mild conditions (25-40°C) and achieve excellent chemoselectivity with yields of 82-96% [5] [21]. The catalyst functions by forming an activated intermediate that facilitates nucleophilic attack while minimizing side reactions.

Photoredox catalysis employing ruthenium-based photocatalysts enables novel sulfonylation reactions under visible light irradiation [22] [23]. These methodologies operate at ambient temperature (25-50°C) and provide yields of 71-89% with excellent functional group compatibility [22] [23]. The photocatalytic approach represents a sustainable alternative to traditional thermal methods and enables transformations that are otherwise difficult to achieve.

Bismuth-catalyzed processes offer an environmentally benign approach to sulfonyl fluoride synthesis from 4-vinylbenzenesulfonyl chloride derivatives [17]. These reactions proceed at moderate temperatures (70-100°C) with yields of 78-94% and demonstrate broad substrate scope [17]. The bismuth catalyst operates through a unique redox-neutral mechanism that maintains the bismuth(III) oxidation state throughout the catalytic cycle.

Iron-based catalytic systems provide sustainable alternatives for sulfonylation reactions with reduced environmental impact [24]. These methodologies achieve yields of 65-88% under neat conditions (60-90°C) while eliminating the need for organic solvents [24]. The iron catalysts demonstrate excellent compatibility with green chemistry principles and offer cost-effective solutions for large-scale applications.

XLogP3

2.7

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2633-67-2

Wikipedia

4-vinylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types